molecular formula C7H7NO3 B163759 1,3-Dioxolo[4,5-C]pyridine-4-methanol CAS No. 139645-23-1

1,3-Dioxolo[4,5-C]pyridine-4-methanol

Cat. No. B163759
CAS RN: 139645-23-1
M. Wt: 153.14 g/mol
InChI Key: IKMSBEKLRNNBEM-UHFFFAOYSA-N
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Description

“1,3-Dioxolo[4,5-C]pyridine-4-methanol” is a chemical compound with the CAS Number: 139645-23-1. Its molecular weight is 153.14 and its linear formula is C7H7NO3 .

Scientific Research Applications

Chemical Synthesis and Reaction Dynamics

1,3-Dioxolo[4,5-C]pyridine-4-methanol and its derivatives have been extensively studied in chemical synthesis. An unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines was discovered during attempts to prepare functionalized 5-iodopyridine derivatives. This process involves a radical reaction known as the Hofmann–Löffler–Freytag reaction, highlighting the compound's potential in synthesizing pyridine-containing macrocycles (Lechel et al., 2012).

Electrophilic Behavior and Reactivity

Research has demonstrated the highly electrophilic nature of certain heteroaromatic structures related to this compound. For instance, 4,6-dinitrotetrazolo[1,5-a]pyridine (DNTP) exhibited powerful electrophilic properties in addition or substitution processes, providing insights into the reactivity of related compounds (Boubaker et al., 2003).

Catalytic Methylation of Pyridines

The compound has also been studied in the context of catalytic methylation. A method was developed for the direct introduction of a methyl group onto the aromatic ring of pyridines, using methanol and formaldehyde as key reagents. This research is crucial for understanding the methylation of pyridine derivatives (Grozavu et al., 2020).

Molecular Organization and Solvent Interaction Studies

Spectroscopic studies of related compounds, such as 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, have shown that molecular organization varies with different solvents and concentrations. These studies are significant for understanding the solvation and aggregation behavior of such compounds (Matwijczuk et al., 2018).

Crystal Structure Analysis

Another research area focuses on the crystal structures of related compounds, which are crucial for understanding the material's physical and chemical properties. For instance, the crystal structure of 3,6-bis(pyridin-2-yl)-4-{[(3aS,5S,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-5H-bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran-5-yl)methoxy]methyl}pyridazine monohydrate has been determined, revealing important aspects of its molecular conformation and interaction (Filali et al., 2019).

Future Directions

A related compound, [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines, was found to have significant anticonvulsant activity with a good toxicity profile . This suggests that “1,3-Dioxolo[4,5-C]pyridine-4-methanol” and related compounds could be further explored for their potential as neurotherapeutic agents.

Mechanism of Action

Target of Action

It has been suggested that this compound may have potential anti-seizure properties , indicating that it might interact with targets involved in neuronal signaling.

Mode of Action

Given its potential anti-seizure activity , it could be hypothesized that it may modulate the activity of ion channels or neurotransmitter receptors in the brain, thereby altering neuronal excitability and reducing the likelihood of seizure events.

Biochemical Pathways

Based on its potential anti-seizure activity , it may be involved in modulating the activity of pathways related to neuronal signaling and excitability.

Result of Action

Given its potential anti-seizure activity , it may help to reduce neuronal excitability and prevent the abnormal electrical discharges in the brain that lead to seizures.

properties

IUPAC Name

[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMSBEKLRNNBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601340
Record name (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139645-23-1
Record name (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-3,4-methylenedioxypyridine-N-oxide (120 mg, 0.78 mmol) was dissolved in acetic anhydride (10 ml) and the solution was heated at 110° C. for 15 min, whereupon the mixture was concentrated under reduced pressure. The residue was dissolved in methanol (20 ml) and sodium hydroxide (3 drops, 6M) was added. After 30 min at ambient temperature the mixture was neutralised with acetic acid (pH 6) and concentrated under reduced pressure. The residue was chromatographed on silica (hexane/ethyl acetate, 1:1). Yield: 90 mg (75%) of the title compound.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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